8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine core, which is a common motif in many biologically active molecules, and is further functionalized with benzodioxole and fluorophenyl groups, enhancing its chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization with Benzodioxole and Fluorophenyl Groups: These steps often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the benzodioxole and fluorophenyl moieties
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for cross-coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
BENZODIOXOLE DERIVATIVES: These compounds are known for their COX inhibitory and cytotoxic activities.
Uniqueness
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine core with benzodioxole and fluorophenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethylamino)-1-[(2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-26-18-19(25-21(26)24-10-13-7-8-16-17(9-13)32-12-31-16)27(2)22(30)28(20(18)29)11-14-5-3-4-6-15(14)23/h3-9H,10-12H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIIFBPRHFGJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)CC5=CC=CC=C5F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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